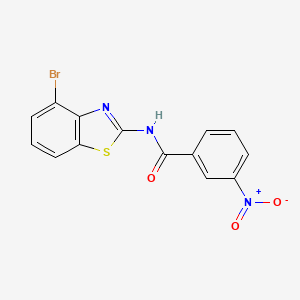

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S/c15-10-5-2-6-11-12(10)16-14(22-11)17-13(19)8-3-1-4-9(7-8)18(20)21/h1-7H,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRDQMLWQGNDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-1,3-benzothiazole and 3-nitrobenzoyl chloride as the primary starting materials.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Synthetic Route: The 4-bromo-1,3-benzothiazole is reacted with 3-nitrobenzoyl chloride in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high yield and purity.

Chemical Reactions Analysis

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The bromine atom at the 4-position of the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Scientific Research Applications

Medicinal Chemistry: It has been investigated for its potential as an antibacterial and antifungal agent due to the presence of the benzothiazole moiety, which is known for its antimicrobial properties.

Biological Studies: The compound has been used in biological assays to study its effects on different cellular pathways and its potential as a therapeutic agent.

Industrial Applications: It may also find applications in the development of new materials and chemical processes due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The benzothiazole ring may also contribute to the compound’s activity by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogs, focusing on substituents, physicochemical properties, and inferred bioactivities based on available evidence.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Bioactivity

- Bromine vs. Chlorine/Methoxy : The 4-bromo substituent in the target compound increases lipophilicity compared to the 3-chlorophenyl group in the Enamine Ltd compound or the 5-methoxy group in MMV001239 . Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding, whereas chlorine’s smaller size and methoxy’s electron-donating nature could alter solubility and electronic profiles.

- Nitro Group Positioning: The 3-nitro group is conserved in the target compound and the Enamine Ltd analog , suggesting a role in electron withdrawal or hydrogen bonding. Its absence in MMV001239 (replaced by a cyano group) highlights divergent pharmacological profiles, with MMV001239 showing antifungal activity .

Benzothiazole Core vs. Simplified Benzamides

The benzothiazole ring in the target compound and its analogs (e.g., ) is absent in 4-(4-fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide . This core is critical for interactions with enzymes or receptors, as seen in benzothiazole-based kinase inhibitors . The fluorophenyl analog’s lack of benzothiazole may limit its target specificity but improve synthetic accessibility.

Bioactivity Profiles

- Antiviral Potential: The Enamine Ltd compound (Z27844948) was screened in a SARS-CoV-2 luciferase assay , suggesting benzothiazole-nitrobenzamide hybrids may target viral proteases or replication machinery.

- Antifungal Activity: MMV001239’s pyridinylmethyl and cyano groups correlate with activity against S. cerevisiae , underscoring substituent-driven selectivity.

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic compound belonging to the class of benzothiazole derivatives, recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound features:

- A bromine atom at the 4-position of the benzothiazole ring.

- A nitro group at the 3-position of the benzamide moiety.

This unique configuration may contribute to its biological properties, making it a candidate for various medicinal applications.

The exact mechanism of action for this compound is not fully elucidated; however, several hypotheses have been proposed:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influenced by the presence of the bromine and nitro groups which can modulate binding affinity and specificity.

- Bioreduction : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against certain cancer cell lines .

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi:

- Bacterial Inhibition : It has shown promising results as an antibacterial agent, particularly against Gram-positive bacteria.

- Antifungal Activity : Preliminary studies suggest potential antifungal properties, warranting further investigation into its efficacy against fungal pathogens .

Anticancer Activity

The compound's anticancer potential has been highlighted in several studies:

- Cell Viability Assays : In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through activation of specific cellular pathways .

- Mechanistic Studies : Investigations into its mechanism revealed that the compound may inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

A series of case studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 12.5 µg/mL. |

| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |

| Study 3 | Evaluated antifungal activity against Candida albicans with a notable reduction in fungal load at concentrations above 25 µg/mL. |

Comparative Analysis

To understand its efficacy better, a comparative analysis with similar compounds was conducted:

| Compound | Structure | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Benzothiazole with bromine and nitro groups | High (MIC = 12.5 µg/mL) | Moderate (IC50 = 15 µM) |

| N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide | Similar structure with chlorine substitution | Moderate (MIC = 25 µg/mL) | Low (IC50 = 30 µM) |

| N-(2-methylthio-1,3-benzothiazol-2-yl)-3-nitrobenzamide | Contains a methylthio group | High (MIC = 10 µg/mL) | High (IC50 = 10 µM) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a brominated benzothiazole amine with a nitro-substituted benzoyl chloride. Key steps include:

- Coupling Reaction : Use a base like pyridine or triethylamine to deprotonate the amine and activate the acyl chloride. Solvents such as dichloromethane or dimethylformamide (DMF) are optimal for solubility .

- Temperature Control : Maintain 0–25°C to minimize side reactions like hydrolysis of the acyl chloride .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies aromatic protons, nitro/bromo substituents, and amide bonds. For example, the amide proton appears as a singlet near δ 10–12 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 377.98 for C14H8BrN3O3S) .

- X-ray Crystallography : Resolves bond lengths and angles; SHELX programs are standard for refinement .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) due to the nitro group’s electron-withdrawing effects enhancing binding .

- Antimicrobial Testing : Use broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can conflicting crystallographic and computational structural data be resolved?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to validate experimental vs. DFT/B3LYP-optimized structures .

- Electron Density Maps : Use SHELXL to refine X-ray data and identify discrepancies in nitro group orientation or amide planarity .

Q. What strategies improve reaction yields in the presence of competing side reactions?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor amide coupling over bromide displacement byproducts .

- Additives : Catalytic DMAP accelerates acylation, while molecular sieves absorb moisture to prevent hydrolysis .

- Real-Time Monitoring : Use TLC (silica, UV-active) or in situ IR to track reaction progress and quench at optimal conversion .

Q. How does the nitro group influence binding to biological targets compared to other substituents (e.g., cyano or methoxy)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 3-cyano or 3-methoxy derivatives) and compare IC50 values in enzyme assays. The nitro group enhances π-π stacking with aromatic residues (e.g., Tyr in kinase active sites) .

- Molecular Docking : Use AutoDock Vina to simulate binding poses; nitro’s electron-withdrawing effect stabilizes charge-transfer interactions .

Q. What computational methods are recommended for predicting physicochemical properties?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311G(d) optimizes geometry and calculates HOMO-LUMO gaps (predicting redox activity) .

- Solubility Prediction : Use COSMO-RS to model solvent interactions; nitro groups reduce solubility in polar solvents (e.g., water) but enhance it in DMSO .

Contradictions and Troubleshooting

Q. How to address discrepancies between in vitro and in silico biological activity data?

- Methodological Answer :

- Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates (ka/kd) and validate docking predictions .

- Metabolite Screening : LC-MS/MS identifies nitro group reduction to amine metabolites, which may alter activity .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 377.98 g/mol | |

| Key IR Absorptions | 1670 cm⁻¹ (C=O), 1530 cm⁻¹ (NO2) | |

| X-ray Bond Length (C-Br) | 1.89 Å | |

| Calculated LogP (DFT) | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.